molecular formula C15H12BrCl2NO B5225087 N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide

Cat. No.: B5225087
M. Wt: 373.1 g/mol
InChI Key: JRDFVTFKHILGBU-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the mitochondrial permeability transition pore, preventing the release of pro-apoptotic factors and reducing cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-dimethylphenyl isothiocyanate
  • 4-bromo-2,6-dimethylphenyl isocyanate
  • N-(4-bromo-2,6-dimethylphenyl)-4-biphenylcarboxamide

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO/c1-8-5-11(16)6-9(2)14(8)19-15(20)10-3-4-12(17)13(18)7-10/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDFVTFKHILGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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